molecular formula C8H15NO B12976233 (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane

(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B12976233
M. Wt: 141.21 g/mol
InChI Key: VCJVTYOVJIOUIP-ZETCQYMHSA-N
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Description

(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a chiral spirocyclic compound featuring a fused bicyclic structure with oxygen (5-oxa) and nitrogen (8-aza) atoms in its core. The stereochemistry at the 7-position (S-configuration) and the methyl substituent differentiate it from simpler spirocyclic analogs.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(7S)-7-methyl-5-oxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

VCJVTYOVJIOUIP-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COC2(CCC2)CN1

Canonical SMILES

CC1COC2(CCC2)CN1

Origin of Product

United States

Preparation Methods

Four-Step Synthesis via Chloroacetylation, Cyclization, Reduction, and Catalytic Hydrogenation

A robust industrially applicable method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, closely related to the target compound, involves the following steps:

Step Reaction Description Reagents/Conditions Notes
1 Reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride First base (e.g., triethylamine), dichloromethane, ≤10 °C to room temp, 16 h Formation of chloroacetylated intermediate
2 Self-cyclization of intermediate Second base (e.g., sodium hydride), inert atmosphere, second solvent (e.g., THF), room temp Intramolecular cyclization to form spirocyclic ring
3 Reduction of cyclized intermediate Reducing agent (lithium aluminum hydride), inert atmosphere, third solvent (THF), 0 to -10 °C, 4-8 h Reduction of carbonyl groups to alcohols
4 Catalytic hydrogenation to remove benzyl protecting group Hydrogen gas (20-100 psi), catalyst (Pd/C), 20-50 °C, 8-20 h, acetic acid as activator Final deprotection to yield target compound

This method benefits from readily available raw materials, short synthetic route, high yield, and suitability for scale-up industrial production.

Cyclization of Linear Precursors Containing Oxygen and Nitrogen

Another approach involves cyclization reactions of linear precursors that contain both oxygen and nitrogen atoms. The reaction parameters such as temperature and pressure are carefully controlled to maximize yield and purity.

Alternative Synthetic Routes for Related Spiro Compounds

For related spiro compounds such as (S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, synthesis involves condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid. This method highlights the use of oxidative cyclization to form the spirocyclic ring and control stereochemistry.

Synthesis of 7-oxo-2-azaspiro[3.5]nonane Intermediates

A related synthetic method for 7-oxo-2-azaspiro[3.5]nonane involves:

  • Cyclization of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide using phase transfer catalysts and iodo metal salts at 70-100 °C for 10-24 h.
  • Subsequent reduction with lithium aluminum hydride in tetrahydrofuran at -10 °C.
  • Purification by alumina column chromatography.

This method achieves yields of 56.3-82.6% and demonstrates the utility of phase transfer catalysis and controlled reduction in spiro compound synthesis.

Comparative Data Table of Key Preparation Methods

Method Key Steps Reagents Conditions Yield Notes
Chloroacetylation + Cyclization + Reduction + Hydrogenation 4 steps: acylation, cyclization, reduction, deprotection Chloroacetyl chloride, triethylamine, NaH, LiAlH4, Pd/C 0-50 °C, inert atmosphere, 8-20 h hydrogenation High (not specified) Industrially scalable, high control
Cyclization of linear precursors Cyclization of oxygen-nitrogen linear precursors Suitable linear precursors Controlled temp and pressure Moderate to high Requires precise control
Condensation + Oxidative cyclization Condensation of brominated alcohol with p-tosylamide, Oxone® oxidation 3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-tosylamide, Oxone® Formic acid, oxidative conditions Not specified Enantioselective synthesis possible
Phase transfer catalysis + reduction Cyclization with phase transfer catalyst, reduction with LiAlH4 Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, TBAB, KI, LiAlH4 70-100 °C cyclization, -10 °C reduction 56.3-82.6% Efficient for related intermediates

Research Findings and Practical Considerations

  • The choice of bases (triethylamine, sodium hydride, etc.) and solvents (dichloromethane, THF) significantly affects reaction rates and yields.
  • Inert atmosphere (nitrogen or argon) is essential during cyclization and reduction steps to prevent side reactions.
  • Catalytic hydrogenation conditions (pressure, temperature, catalyst loading) must be optimized to efficiently remove protecting groups without degrading the spirocyclic core.
  • The stereochemistry (S-configuration) is typically controlled by the choice of chiral starting materials or chiral catalysts during cyclization or condensation steps.
  • Industrial production favors methods with fewer steps, readily available reagents, and high overall yield, as demonstrated by the four-step method involving chloroacetylation and hydrogenation.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated spirocyclic compounds.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.

    Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. For example, it could interact with enzymes or ion channels, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key spirocyclic compounds with structural similarities to (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane, highlighting differences in heteroatom placement, substituents, and biological activities:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane 5-oxa-8-azaspiro[3.5]nonane 7-methyl (S-configuration) No direct data; inferred chirality may enhance selectivity
2,7-Diazaspiro[3.5]nonane derivatives 2,7-diazaspiro[3.5]nonane Variable hydrophobic groups High S1R affinity (Ki = 2.7–165 nM); antiallodynic effects in vivo
8-Oxa-5-azaspiro[3.5]nonane 8-oxa-5-azaspiro[3.5]nonane No substituents Hazardous (H302, H315, H318, H335)
2-Oxa-5-azaspiro[3.5]nonane oxalate 2-oxa-5-azaspiro[3.5]nonane Oxalate salt Intermediate in synthesis
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane 2-oxa-5,8-diazaspiro[3.5]nonane 5-methyl Research use only; no activity data
Diazabicyclo[4.3.0]nonane derivatives Diazabicyclo[4.3.0]nonane Variable alkyl/aryl groups Moderate S1R affinity (Ki = 10–165 nM); antimicrobial activity

Pharmacological and Functional Insights

Sigma Receptor (S1R/S2R) Ligands
  • 2,7-Diazaspiro[3.5]nonane Derivatives: These compounds exhibit nanomolar affinity for S1R, with compound 4b (KiS1R = 2.7 nM) showing antagonist properties and 5b (KiS1R = 13 nM) demonstrating dose-dependent antiallodynic effects in mice . The spirocyclic core enables optimal spatial arrangement for receptor binding, while hydrophobic substituents (e.g., benzyl groups) enhance affinity .
  • Diazabicyclo[4.3.0]nonane Derivatives: Lower S1R affinity (KiS1R = 10–165 nM) compared to diazaspiro analogs, but compound 8f (KiS1R = 10 nM) showed full reversal of mechanical hypersensitivity at 20 mg/kg .
Antimicrobial Activity
  • Diazabicyclo[4.3.0]nonane Derivatives: Compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane exhibit broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria, likely due to their ability to disrupt microbial membranes .

Structural Determinants of Activity

  • Heteroatom Placement: Oxygen (oxa) vs. For example, 2,7-diazaspiro[3.5]nonane derivatives show stronger S1R binding than oxa-containing analogs, likely due to nitrogen's ability to form salt bridges with Glu172 in S1R .
  • Substituents and Chirality : The (S)-7-methyl group in the target compound may enhance stereoselective interactions, as seen in chiral SR ligands . Methyl or benzyl groups in spirocyclic cores improve metabolic stability and membrane permeability .

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